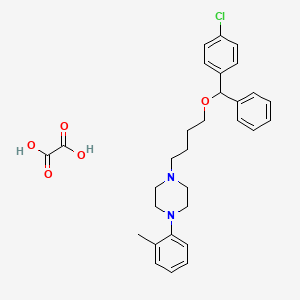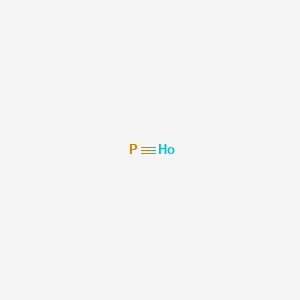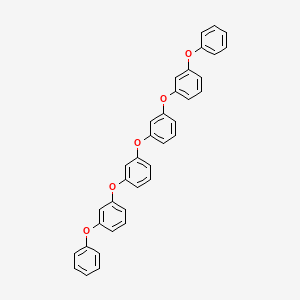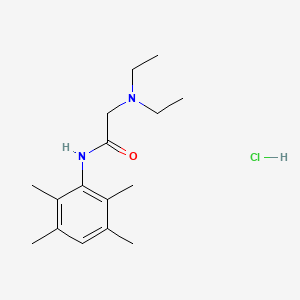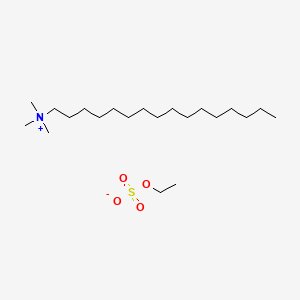
1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification, dispersion, and antistatic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate typically involves the quaternization of hexadecylamine with ethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process generally involves:
Reactants: Hexadecylamine and ethyl sulfate.
Conditions: The reaction is conducted in an organic solvent, such as ethanol, at elevated temperatures to facilitate the quaternization process.
Purification: The product is purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Optimization: Parameters such as temperature, pressure, and reactant concentrations are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl sulfate group can be replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium group is relatively stable, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride can be employed to reduce the compound under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives, depending on the extent of the reaction.
Reduction Products: Reduction typically results in the formation of partially or fully reduced quaternary ammonium compounds.
Applications De Recherche Scientifique
1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its conditioning and antistatic properties.
Mécanisme D'action
The mechanism of action of 1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to:
Disrupt Membranes: The surfactant properties enable it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis.
Solubilize Proteins: It can interact with hydrophobic regions of proteins, aiding in their solubilization and stabilization in aqueous solutions.
Micelle Formation: The compound can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility and bioavailability.
Comparaison Avec Des Composés Similaires
1-Hexadecanaminium, N,N,N-trimethyl-, ethyl sulfate can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium Bromide: Similar in structure but contains a bromide ion instead of an ethyl sulfate group. It is also used as a surfactant and antiseptic.
Hexadecyltrimethylammonium Chloride: Contains a chloride ion and is used in similar applications, including as a surfactant and in personal care products.
Dodecyltrimethylammonium Bromide: Shorter alkyl chain length, leading to different surfactant properties and applications.
The uniqueness of this compound lies in its specific surfactant properties and its ability to form stable micelles, making it particularly useful in applications requiring high solubility and stability.
Propriétés
Numéro CAS |
49706-67-4 |
|---|---|
Formule moléculaire |
C21H47NO4S |
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
ethyl sulfate;hexadecyl(trimethyl)azanium |
InChI |
InChI=1S/C19H42N.C2H6O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2-6-7(3,4)5/h5-19H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clé InChI |
JWJDGYODPGDPGX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


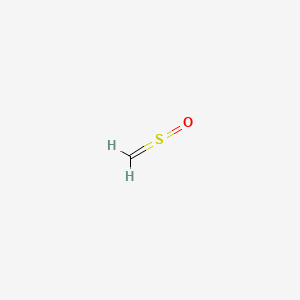

![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
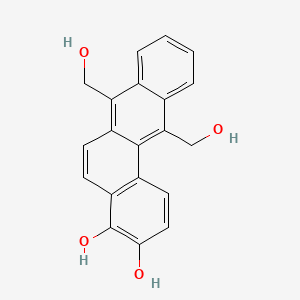
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)

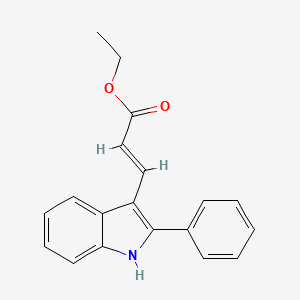
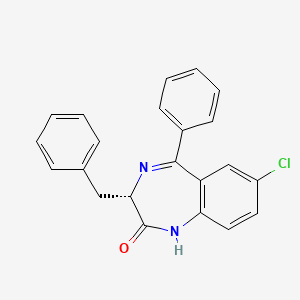
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
